molecular formula C15H12BrCl2NO2 B5984546 2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B5984546
M. Wt: 389.1 g/mol
InChI Key: DSTWHKHMFCXJJR-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a dichlorophenyl group attached to an acetamide moiety

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl2NO2/c1-9-2-5-14(11(16)6-9)21-8-15(20)19-13-7-10(17)3-4-12(13)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTWHKHMFCXJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Acetamide Formation: The next step involves the reaction of 2-bromo-4-methylphenol with 2,5-dichloroaniline in the presence of an acylating agent such as acetic anhydride or acetyl chloride. This results in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl rings can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The bromo and chloro substituents can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(2,4-dichlorophenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(3,5-dichlorophenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(2,5-difluorophenyl)acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is unique due to the specific positioning of the bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromo and chloro groups provides a distinct set of properties that can be leveraged in various applications.

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